![molecular formula C20H19NO4 B2546173 3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propansäure](/img/structure/B2546173.png)
3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR40 agonist 6 is a synthetic compound designed to activate the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta-cells and enteroendocrine cells of the small intestine. Activation of GPR40 enhances insulin secretion and incretin release, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus .
Wissenschaftliche Forschungsanwendungen
GPR40-Agonist 6 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Aktivierung von G-Protein-gekoppelten Rezeptoren und Signalwege zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der Insulinsekretion und Inkretin-Freisetzung in pankreatischen Betazellen und enteroendokrinen Zellen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Typ-2-Diabetes mellitus untersucht, da es die Insulinsekretion steigern und die Glukosehomöostase verbessern kann.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antidiabetika und Formulierungen
5. Wirkmechanismus
GPR40-Agonist 6 übt seine Wirkungen aus, indem er an den GPR40-Rezeptor auf der Oberfläche von pankreatischen Betazellen und enteroendokrinen Zellen bindet. Diese Bindung aktiviert den G-Protein-gekoppelten Rezeptor, was zur Aktivierung des Gαq/11-Signalwegs führt. Dieser Weg erhöht die intrazelluläre Kalziumkonzentration und aktiviert die Phospholipase C, die wiederum Inositoltrisphosphat und Diacylglycerol erzeugt. Diese Signalmoleküle verstärken die Insulinsekretion und Inkretin-Freisetzung und verbessern so die Glukosehomöostase .
Ähnliche Verbindungen:
TAK-875: Ein partieller Agonist von GPR40, der die Insulinsekretion verstärkt, aber aufgrund von Leberschäden eingestellt wurde.
AMG 837: Ein weiterer GPR40-Agonist mit ähnlichen insulinotropen Wirkungen.
AM-1638: Ein vollständiger Agonist von GPR40, der sowohl die insulinogene als auch die inkretinogene Achse aktiviert .
Einzigartigkeit: GPR40-Agonist 6 ist einzigartig in seiner Fähigkeit, als vollständiger Agonist zu wirken und sowohl den insulinogenen als auch den inkretinogenen Weg zu aktivieren. Diese zweifache Wirkung bietet einen umfassenderen Ansatz zur Glukose-Kontrolle im Vergleich zu partiellen Agonisten wie TAK-875 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GPR40-Agonist 6 umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kopplungsreaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Biaryl- oder Biphenylkerns durch Suzuki-Kupplung oder andere Kreuzkupplungsreaktionen.
Funktionalisierung: Einführung von funktionellen Gruppen wie Hydroxyl-, Carboxyl- oder Amidgruppen durch verschiedene organische Reaktionen wie Veresterung, Amidierung oder Reduktion.
Abschließende Kopplung: Der letzte Schritt umfasst oft die Kopplung des funktionalisierten Kerns mit einer bestimmten Seitenkette oder einem Molekülteil, um die gewünschte Agonistenaktivität zu erreichen
Industrielle Produktionsmethoden: Die industrielle Produktion von GPR40-Agonist 6 kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:
Batch-Verarbeitung: Große Reaktoren werden verwendet, um die Syntheseschritte in Chargen durchzuführen, wobei Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden.
Kontinuierliche Durchflussverarbeitung: Fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: GPR40-Agonist 6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und Reaktionsbedingungen ab. So kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .
Wirkmechanismus
GPR40 agonist 6 exerts its effects by binding to the GPR40 receptor on the surface of pancreatic beta-cells and enteroendocrine cells. This binding activates the G-protein-coupled receptor, leading to the activation of the Gαq/11 signaling pathway. This pathway increases intracellular calcium levels and activates phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These signaling molecules enhance insulin secretion and incretin release, thereby improving glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
TAK-875: A partial agonist of GPR40 that enhances insulin secretion but was discontinued due to liver toxicity concerns.
AMG 837: Another GPR40 agonist with similar insulinotropic effects.
AM-1638: A full agonist of GPR40 that engages both insulinogenic and incretinogenic axes .
Uniqueness: GPR40 agonist 6 is unique in its ability to act as a full agonist, engaging both the insulinogenic and incretinogenic pathways. This dual action provides a more comprehensive approach to glucose control compared to partial agonists like TAK-875 .
Eigenschaften
IUPAC Name |
3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVILYIQBHXIHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2546091.png)
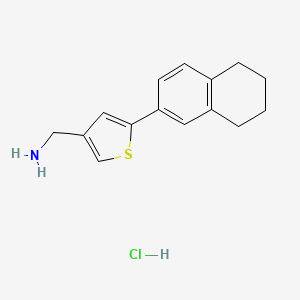
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2546094.png)

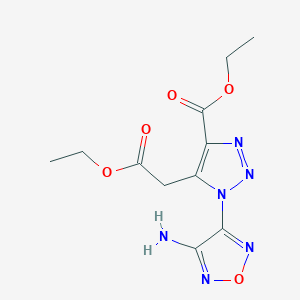
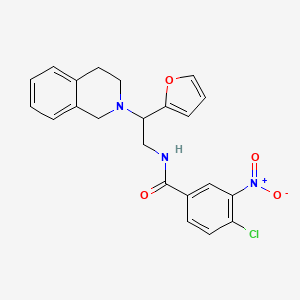
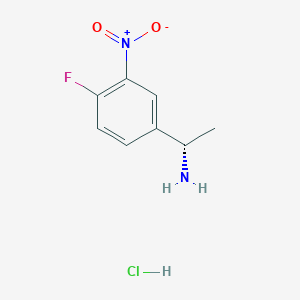
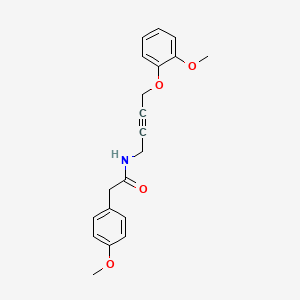
![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)
